molecular formula C10H7ClN2O2 B3430022 2-Methyl-3-nitro-4-chloroquinoline CAS No. 79358-29-5

2-Methyl-3-nitro-4-chloroquinoline

Cat. No. B3430022
CAS RN: 79358-29-5
M. Wt: 222.63 g/mol
InChI Key: SECDHFOURHYAKP-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-4-chloroquinoline, also known as MNQC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNQC belongs to the quinoline family of compounds, which are known for their diverse biological activities, including antimalarial, antibacterial, antitumor, and antiviral properties.

Scientific Research Applications

2-Methyl-3-nitro-4-chloroquinoline has been extensively studied for its potential therapeutic applications in various diseases. For instance, 2-Methyl-3-nitro-4-chloroquinoline has been shown to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. 2-Methyl-3-nitro-4-chloroquinoline has also been investigated for its antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Furthermore, 2-Methyl-3-nitro-4-chloroquinoline has been evaluated for its antitumor activity against various cancer cell lines, including breast, lung, and colon cancers.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-nitro-4-chloroquinoline is not fully understood, but it is believed to involve the inhibition of essential enzymes or proteins in the target organism. For example, 2-Methyl-3-nitro-4-chloroquinoline has been shown to inhibit the growth of Plasmodium falciparum by interfering with the heme detoxification pathway, which is essential for the survival of the parasite. 2-Methyl-3-nitro-4-chloroquinoline has also been shown to disrupt bacterial cell membrane integrity and inhibit DNA replication, leading to bacterial cell death. In addition, 2-Methyl-3-nitro-4-chloroquinoline has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

Biochemical And Physiological Effects

2-Methyl-3-nitro-4-chloroquinoline has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, 2-Methyl-3-nitro-4-chloroquinoline has been shown to reduce the levels of reactive oxygen species (ROS) in malaria-infected erythrocytes, which can lead to oxidative stress and cell damage. 2-Methyl-3-nitro-4-chloroquinoline has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in bacterial-infected macrophages. Furthermore, 2-Methyl-3-nitro-4-chloroquinoline has been shown to inhibit tumor growth and metastasis in animal models of cancer.

Advantages And Limitations For Lab Experiments

2-Methyl-3-nitro-4-chloroquinoline has several advantages for lab experiments, including its high potency and selectivity against target organisms, its relatively low toxicity, and its ease of synthesis. However, 2-Methyl-3-nitro-4-chloroquinoline also has some limitations, including its poor solubility in aqueous solutions, its susceptibility to degradation under certain conditions, and its potential for off-target effects.

Future Directions

There are several future directions for 2-Methyl-3-nitro-4-chloroquinoline research, including the development of more efficient synthesis methods, the optimization of 2-Methyl-3-nitro-4-chloroquinoline's pharmacokinetic and pharmacodynamic properties, and the investigation of its potential therapeutic applications in other diseases, such as viral infections and neurological disorders. Furthermore, the elucidation of 2-Methyl-3-nitro-4-chloroquinoline's mechanism of action and its molecular targets could provide valuable insights into the design of more potent and selective analogs with improved therapeutic profiles.
Conclusion
In conclusion, 2-Methyl-3-nitro-4-chloroquinoline is a promising chemical compound with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Methyl-3-nitro-4-chloroquinoline could lead to the development of novel drugs for the treatment of various diseases.

properties

IUPAC Name

4-chloro-2-methyl-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-10(13(14)15)9(11)7-4-2-3-5-8(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECDHFOURHYAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-3-nitroquinoline

CAS RN

79358-29-5
Record name 4-chloro-2-methyl-3-nitroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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